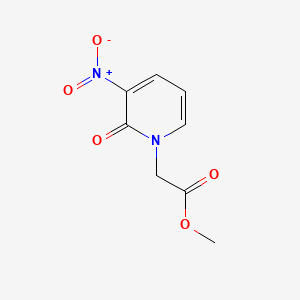

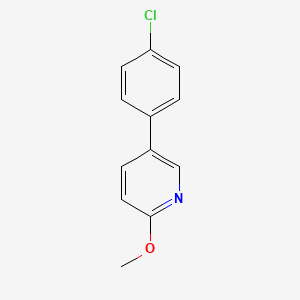

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, also known as MNA, is an organic compound that is widely used in scientific research. It is a nitro-containing compound with a molecular formula of C5H5NO5 and a molecular weight of 151.1 g/mol. MNA is a colorless crystalline solid that is slightly soluble in water and has a melting point of 158-162 °C. In addition, it is highly stable and has a low reactivity.

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines and Pyridine Derivatives One significant application of similar compounds to Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is in the construction of pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds with notable pharmacological properties. For instance, the utilization of related heterocyclic N,S-ketene acetals demonstrates the synthetic value of such compounds in generating new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, which could have potential pharmaceutical applications (Prezent et al., 2016).

Electrophilic and Nucleophilic Properties in Synthesis The versatility of compounds structurally related to Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is further demonstrated in their role as both electrophiles and nucleophiles in synthetic processes. For example, alpha-nitro ketone intermediates derived from similar compounds have been used to synthesize 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran, serving as probes for studying nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Hirshfeld Surface Analysis and Crystal Structure Determination The synthesis and crystal structure analysis of compounds like ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate underscore the importance of such molecules in crystallography and material science. Their crystal structures, characterized by specific hydrogen bond interactions and supramolecular architectures, offer insights into the design and development of new materials with tailored properties (Kumara et al., 2019).

Chemical Transformations and Ring Construction Furthermore, these compounds are instrumental in facilitating complex chemical transformations, such as the direct oxidative cleavage of multiple Csp3-H bonds and a C-C bond, leading to the synthesis of intricate molecular frameworks. Such methodologies enable the assembly of 3-(pyridin-2-yl)indolizine skeletons through formal [3 + 1 + 1] annulation, showcasing the compound's role in innovative synthetic strategies (Wu et al., 2017).

properties

IUPAC Name |

methyl 2-(3-nitro-2-oxopyridin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKHLIVBMSVMCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676703 |

Source

|

| Record name | Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

CAS RN |

183666-09-3 |

Source

|

| Record name | Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)

![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)